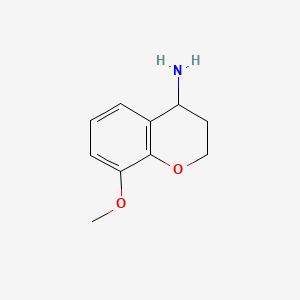

8-Methoxychroman-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

8-methoxy-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYXECSRHOYDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

8-Methoxychroman-4-amine is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry. Chroman-4-one analogs have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects

Mode of Action

Chroman-4-one derivatives are known to interact with their targets, leading to various biological activities. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemische Analyse

Biochemical Properties

8-Methoxychroman-4-amine plays a significant role in biochemical reactions due to its unique structure, which includes both amine and methoxy functional groups. These groups enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to form complexes with metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), which can influence its biochemical activity . These interactions often involve coordination through the nitrogen atom of the amine group and the oxygen atom of the methoxy group, affecting the compound’s reactivity and stability.

Cellular Effects

This compound has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of chroman-4-one, a related compound, have shown antiparasitic activity by targeting specific enzymes such as pteridine reductase-1 . Although specific studies on this compound are limited, it is likely that it exhibits similar effects on cellular functions due to its structural similarity.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, potentially inhibiting or activating their functions. For instance, chroman-4-one analogs have been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators . This compound may exert its effects through similar binding interactions, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies on related compounds have shown that their activity can vary depending on the duration of exposure and environmental conditions . It is essential to consider these temporal effects when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, studies on similar compounds have shown threshold effects, where a specific dosage range is required to achieve the desired therapeutic outcome . It is important to determine the optimal dosage to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s structure allows it to participate in biochemical reactions that affect metabolic flux and metabolite levels. For instance, chroman-4-one derivatives have been shown to interact with enzymes involved in oxidative stress and inflammation . Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, related compounds have been shown to be transported across cell membranes and distributed to specific cellular compartments . Studying the transport and distribution of this compound can provide insights into its biological effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, chroman-4-one derivatives have been shown to localize to peroxisomes and participate in metabolic processes . Understanding the subcellular localization of this compound can help elucidate its role in cellular functions.

Biologische Aktivität

8-Methoxychroman-4-amine is a compound belonging to the chroman class, characterized by its unique structural features that include a methoxy group at the 8-position and an amino group at the 4-position of the chroman ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Structural Characteristics : The presence of both a methoxy group and an amino group contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors on cell membranes, influencing various signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic processes, which can lead to therapeutic effects.

- Gene Expression Modulation : The compound may alter the expression of genes associated with critical biological functions, including apoptosis and cell cycle regulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds in this class could effectively inhibit Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on their structural modifications.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have indicated that it can induce cytotoxic effects in cancer cell lines, such as human esophageal squamous cell carcinoma (KYSE-510). The mechanism involves G2/M cell cycle arrest and apoptosis, mediated through upregulation of p21 and downregulation of cyclin B1 .

Case Studies and Research Findings

- Cytotoxic Effects on Cancer Cells :

-

Antimicrobial Activity Testing :

- In another study, various derivatives of chroman compounds, including this compound, were tested against bacterial strains. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-6-Fluoro-8-methoxychroman-4-amine | Fluorine substitution at the 6-position | Enhanced reactivity and potential for different biological activity |

| 7-Methoxychroman-4-amine hydrochloride | Hydrochloride salt form | Solubility improvements for pharmacological applications |

| 6-Chloro-8-methoxychroman-4-amine | Chlorine substitution at the 6-position | Exhibits distinct antimicrobial properties |

Wissenschaftliche Forschungsanwendungen

Chemistry

8-Methoxychroman-4-amine serves as a building block in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions, including:

- Oxidation : Can form ketones or carboxylic acids using reagents like potassium permanganate.

- Reduction : Can be reduced to its amine derivatives using hydrogenation catalysts.

- Substitution : The amine group can participate in nucleophilic substitution reactions.

Biology

This compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Exhibits effectiveness against various bacterial strains.

- Neuroprotective Effects : Inhibits enzymes like acetylcholinesterase, which are implicated in neurodegenerative diseases such as Alzheimer's.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects:

- Anticancer Activity : Demonstrated significant cytotoxic effects against cancer cell lines (e.g., SK-LU-1, HepG2, MCF7) with IC50 values ranging from approximately 11 to 14 µM.

- Neurological Disorders : Investigated for its role in modulating pathways relevant to neurodegenerative diseases.

Cytotoxicity Against Tumor Cells

A study evaluated the cytotoxic effects of several chroman derivatives, including this compound, on human tumor cell lines. The results indicated notable cytotoxicity comparable to established chemotherapeutic agents.

Neuroprotective Mechanism

In models focusing on Alzheimer's disease, derivatives of this compound were shown to significantly inhibit Aβ aggregation. This property suggests potential applications in developing multi-target drugs for neurodegenerative diseases.

Analyse Chemischer Reaktionen

Alkylation Reactions

The primary amine group undergoes alkylation via borrowing hydrogen (BH) mechanisms, particularly in the presence of iron-based catalysts. This method avoids traditional alkylation routes requiring pre-activated substrates:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Fe catalyst, alcohols (e.g., pentanol), 130°C | N-alkylated derivatives (e.g., N-pentyl-8-methoxychroman-4-amine) | 74–91% |

Mechanistic Insights :

- The reaction proceeds via dehydrogenation of the alcohol to an aldehyde, followed by imine formation with the amine.

- Subsequent reduction by the catalyst regenerates the active species, enabling monoalkylation with high selectivity .

CO<sub>2</sub> Capture and Carbamate Formation

The amine group reacts with CO<sub>2</sub> under aqueous conditions to form carbamates, a reaction critical for carbon capture technologies:

| Reagents/Conditions | Product | Key Observation | Reference |

|---|---|---|---|

| CO<sub>2</sub>, H<sub>2</sub>O, room temperature | 8-Methoxychroman-4-carbamic acid | Reaction follows a six-membered transition state |

Kinetics :

Nucleophilic Substitution

The methoxy group participates in nucleophilic aromatic substitution (NAS) under catalytic conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd@MOF catalyst, KCN, KOH, NMP, 110°C | 8-Cyanochroman-4-amine | 85% |

Optimized Conditions :

- Polar aprotic solvents (e.g., NMP) enhance reaction efficiency.

- Base selection (KOH > K<sub>2</sub>CO<sub>3</sub>) critically influences conversion rates .

Imine Formation

The amine group reacts with aldehydes to form Schiff bases, intermediates in cascade reactions:

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| 4-Methoxybenzaldehyde, toluene, 130°C | 8-Methoxy-4-(4-methoxybenzylidene)chroman | Precursor for heterocyclic synthesis |

Key Observation :

- Imine intermediates are stabilized by conjugation with the aromatic ring, facilitating subsequent cyclization .

Catalytic Coupling Reactions

The amine participates in deaminative coupling with aryl halides, forming biaryl structures:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ru catalyst, aryl halides, CPME, 130°C | 8-Methoxy-4-(aryl)chroman derivatives | 80–95% |

Mechanism :

Comparative Reactivity

The compound’s reactivity is distinct from structurally similar amines:

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to optimize yield and purity:

| Parameter | Value | Reference |

|---|---|---|

| Optimal temperature | 110–130°C | , |

| Catalyst loading (Fe or Ru) | 0.75–1.5 mol% |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 8-Methoxychroman-4-amine with its analogs, highlighting substituent effects:

*Calculated properties based on structural analogs.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step organic synthesis pathway involving:

- Construction of the chroman ring system : This is often achieved via cyclization reactions between phenolic derivatives and aldehydes or ketones under acidic conditions, forming the bicyclic chroman core.

- Introduction of the methoxy group at the 8-position : This is commonly done through methylation of a hydroxy group on the aromatic ring using methylating agents such as dimethyl sulfate or methyl iodide.

- Installation of the amino group at the 4-position : Amination at the 4-position can be accomplished by reduction of chroman-4-one intermediates or by nucleophilic substitution reactions on suitable precursors.

This approach ensures regioselective functionalization, preserving the integrity of the chroman skeleton while introducing the desired substituents.

Specific Synthetic Procedures

A representative synthetic route involves the following key steps:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of chroman-4-one intermediate | Aldol condensation or cyclization of methoxy-substituted phenol with aldehyde/ketone under acidic catalysis | Chroman-4-one with methoxy substitution at position 8 |

| 2 | Reduction of chroman-4-one | Sodium borohydride (NaBH4) in methanol or catalytic hydrogenation | Chroman-4-ol intermediate |

| 3 | Amination at C-4 | Conversion of chroman-4-ol to amine via substitution or reductive amination | This compound |

This sequence is supported by literature where chroman-4-ones are reduced to chroman-4-ols, which are then converted to amines through established amination protocols.

Alternative Approaches

- Transition-metal catalyzed amination : Modern methods employ transition-metal catalysts (e.g., ruthenium, copper complexes) to facilitate selective amination of chroman derivatives, enhancing enantioselectivity and yield.

- Microwave-assisted synthesis : Microwave irradiation has been used to accelerate aldol condensation and cyclization steps, improving reaction efficiency and reducing time.

Industrial and Large-Scale Preparation Considerations

Industrial synthesis of this compound adapts the laboratory methods for scale-up by:

- Utilizing continuous flow reactors for controlled reaction conditions.

- Optimizing purification steps such as flash chromatography or crystallization to achieve high purity.

- Employing automated synthesis platforms to improve reproducibility and throughput.

These adaptations ensure cost-effective production with consistent quality suitable for research and potential pharmaceutical applications.

Detailed Research Findings and Data

Reaction Yields and Stereochemistry

- Reduction of chroman-4-one intermediates with NaBH4 typically yields chroman-4-ol in near-quantitative yields (~95-98%) with high diastereoselectivity (e.g., 96:4 diastereomeric ratio).

- Amination steps can be stereoselective, producing (S)- or (R)-8-Methoxychroman-4-amine depending on the chiral catalysts or starting materials used.

Analytical Characterization

| Parameter | Data |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 8-methoxy-3,4-dihydro-2H-chromen-4-amine |

| Key Spectroscopic Data | 1H NMR, 13C NMR, HRMS confirming structure and purity |

| Diastereomeric Ratio | Up to 96:4 in reduction step |

| Purity | >95% by chromatographic methods |

Reaction Conditions Summary

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aldol condensation | Phenol derivative, aldehyde, acid catalyst | Microwave irradiation, solvent | 50-60% | Efficient ring formation |

| Reduction | NaBH4 in MeOH | Room temperature | ~98% | High diastereoselectivity |

| Amination | Reductive amination or substitution | Catalysts vary (e.g., Ru, Cu), mild heating | 70-85% | Enantioselective variants available |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield | Scalability |

|---|---|---|---|---|

| Classical multi-step synthesis (aldol + reduction + amination) | Well-established, high regioselectivity | Multiple steps, moderate overall yield | 60-70% overall | Good for lab and pilot scale |

| Transition-metal catalyzed amination | High enantioselectivity, fewer steps | Requires expensive catalysts, sensitive conditions | 75-85% | Emerging for industrial use |

| Microwave-assisted synthesis | Faster reaction times, energy efficient | Requires specialized equipment | Comparable to classical | Suitable for research scale |

Q & A

Q. What are the established synthetic routes for 8-Methoxychroman-4-amine, and how can researchers optimize reaction conditions to improve yield?

Methodological Answer: Synthesis typically involves cyclization of substituted phenols with amine precursors under acidic or basic conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., Pd/C for hydrogenation). Optimization requires systematic variation of these factors using design-of-experiment (DoE) approaches. Yield improvements are achieved by monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using coupling constants and DEPT experiments to confirm methoxy and amine groups. Compare with reference data from NIST Chemistry WebBook for validation .

- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- IR Spectroscopy: Identify O–H/N–H stretches (3200–3500 cm⁻¹) and aromatic C–O bonds (1250 cm⁻¹). Cross-validate with computational predictions (e.g., DFT) for ambiguous signals .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable in pharmacological studies?

Methodological Answer:

- HPLC/GC: Use reverse-phase C18 columns with UV detection (λ = 254 nm). A purity threshold of ≥98% is standard for in vitro assays.

- Limit of Detection (LOD): Ensure methods meet sensitivity requirements (e.g., ≤0.1% for impurities) per ICH Q3 guidelines. Validate methods via spike-and-recovery experiments .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data of this compound across different studies?

Methodological Answer:

- Triangulation: Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify confounding variables (e.g., solvent polarity affecting bioavailability).

- Control Experiments: Use isotopically labeled analogs (e.g., ¹⁵N-amine) to track metabolic interference .

Q. How can computational modeling predict the reactivity and stability of this compound under varying physiological conditions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD): Simulate solvation effects in aqueous vs. lipid environments to assess membrane permeability.

- Degradation Pathways: Use Arrhenius plots to model temperature-dependent hydrolysis of the methoxy group .

Q. What methodologies are employed to investigate the degradation pathways of this compound under different storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor degradation products via LC-MS/MS.

- Kinetic Modeling: Apply first-order kinetics to estimate shelf life. Use QbD principles to identify critical quality attributes (CQAs) affecting stability .

Q. How should researchers design experiments to elucidate the mechanistic role of this compound in modulating neurotransmitter receptors?

Methodological Answer:

- Patch-Clamp Electrophysiology: Measure ion flux changes in transfected HEK293 cells expressing target receptors (e.g., 5-HT₃).

- Radioligand Binding Assays: Use ³H-labeled antagonists (e.g., MDL-72222) to quantify competitive inhibition.

- In Silico Docking: Map binding interactions using cryo-EM receptor structures (e.g., PDB 6NP0) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectroscopic and chromatographic data in publications to ensure reproducibility?

Methodological Answer:

- Figures: Include raw spectra with annotated peaks (δ/ppm for NMR, m/z for MS) and chromatograms with retention times.

- Supplementary Materials: Provide instrument parameters (e.g., HPLC gradient, column type) and raw data files in open-access repositories.

- Statistical Reporting: Use ±SEM for error bars and report p-values with exact significance levels (not thresholds like p<0.05) .

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

Methodological Answer:

- Ames Test: Use Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction).

- LC-HRMS: Screen for nitrosamine analogs (e.g., NDMA) at ≤1 ppm via MRM transitions. Justify limits using ICH M7(R1) risk assessments .

Contradictory Data Analysis

Q. How should conflicting results regarding the compound’s solubility in polar vs. non-polar solvents be addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.